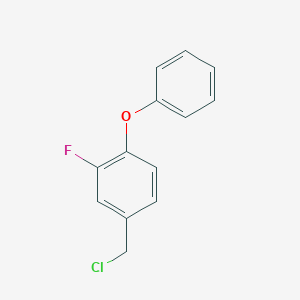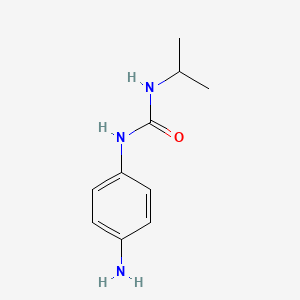
4-(Chloromethyl)-2-fluoro-1-phenoxybenzene
Vue d'ensemble
Description
The compound “4-(Chloromethyl)-2-fluoro-1-phenoxybenzene” is likely to be a colorless to pale yellow liquid or solid at room temperature, based on its structural similarity to other aromatic compounds . It contains a benzene ring, which is a common structure in organic chemistry, known for its stability and aromaticity. Attached to this ring are a chloromethyl group (-CH2Cl), a fluoro group (-F), and a phenoxy group (-OC6H5). These functional groups could potentially influence the compound’s reactivity and physical properties .
Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-2-fluoro-1-phenoxybenzene” would be characterized by the presence of a benzene ring, with the chloromethyl, fluoro, and phenoxy groups attached at specific positions . The exact spatial arrangement of these groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The reactivity of “4-(Chloromethyl)-2-fluoro-1-phenoxybenzene” would be influenced by the functional groups present in the molecule. The chloromethyl group, for instance, could undergo nucleophilic substitution reactions . The presence of the fluoro group could also influence the compound’s reactivity, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Chloromethyl)-2-fluoro-1-phenoxybenzene” would depend on factors such as its molecular structure and the nature of its functional groups . For instance, the presence of a benzene ring could contribute to the compound’s stability and solubility in organic solvents .Applications De Recherche Scientifique
Title
Experimental and theoretical analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles
Insight: The study synthesizes and characterizes biologically active 1,2,4-triazole derivatives, including a fluoro derivative with structural similarities to 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene. It emphasizes the presence of various intermolecular interactions and provides insights into the nature and energetics associated with these interactions through different thermal techniques and ab initio quantum mechanical calculations (Shukla et al., 2014).
Analytical Chemistry and Characterization
Title
Characterization of phenols as their 2,4-dinitrophenyl ethers
Insight: This research presents a method ideal for characterizing phenols, involving the reaction with fluoro-2,4-dinitrobenzene, a process relevant to understanding compounds like 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene. The resulting derivatives are useful for spectrophotometric and colorimetric quantitative analyses, highlighting the compound's significance in analytical chemistry (Lehmann, 1971).
Spectroscopy and Molecular Symmetry
Title
The i.r. and Raman spectra of 1-(chloromethyl)-4-fluorobenzene
Insight: This paper focuses on the spectroscopic analysis of 1-(chloromethyl)-4-fluorobenzene, which has structural similarities to 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene. It provides valuable information on the liquid state's i.r. and Raman spectra, contributing to the understanding of molecular symmetry and structure (Seth-Paul & Shino, 1975).
Polymer Science and Material Properties
Title
Synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol
Insight: This study discusses synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units, where components like 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene play a crucial role. It highlights the solubility, thermal stability, and the potential of these materials in creating films and other applications, signifying the compound's importance in the development of new materials (Hsiao, Yang, & Chen, 2000).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with “4-(Chloromethyl)-2-fluoro-1-phenoxybenzene” would depend on factors such as its reactivity and the nature of its functional groups . For instance, compounds containing chloromethyl groups can be hazardous, as they can release hydrochloric acid upon contact with water or humid air .
Orientations Futures
The potential applications and future directions for “4-(Chloromethyl)-2-fluoro-1-phenoxybenzene” would depend on its properties and reactivity . For instance, if the compound exhibits interesting reactivity or biological activity, it could be studied further for potential use in chemical synthesis or as a pharmaceutical agent .
Propriétés
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDMVHPJYVBBTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-fluoro-1-phenoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)


![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)




![2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B1517173.png)


